molecular formula C23H30FN3 B584013 Blonanserin-d5 CAS No. 1346599-86-7

Blonanserin-d5

Katalognummer: B584013
CAS-Nummer: 1346599-86-7
Molekulargewicht: 372.543
InChI-Schlüssel: XVGOZDAJGBALKS-ZBJDZAJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Blonanserin-d5 is a stable isotope-labeled analog of Blonanserin, a second-generation antipsychotic drug. It is specifically deuterated at five hydrogen positions, resulting in the molecular formula C23H25D5FN3 and a molecular weight of 372.53 . The compound is widely utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying Blonanserin in pharmacokinetic and bioequivalence studies . Its isotopic labeling ensures minimal interference with the parent compound during analysis, enabling precise quantification in biological matrices like plasma .

This compound is classified as an antipsychotic agent targeting 5-HT2A and dopamine D2 receptors, with high affinity (Ki values: 0.812 nM for 5-HT2A and 0.142 nM for D2 receptors) . It is used in research areas such as schizophrenia, Parkinson’s disease, and cognitive disorders . The compound is supplied as a pure solid with >95% HPLC purity, stored at +4°C, and transported at room temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of blonanserin-d5 involves the incorporation of deuterium atoms into the blonanserin molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated ethylamine in the presence of a catalyst to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and stringent reaction conditions to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Blonanserin-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce hydroxylated derivatives, while reduction can yield deuterated analogs with altered pharmacokinetic properties .

Wissenschaftliche Forschungsanwendungen

Blonanserin-d5 is used extensively in scientific research, particularly in the fields of:

Wirkmechanismus

Blonanserin-d5, like blonanserin, exerts its effects by binding to and inhibiting dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A. This inhibition reduces dopaminergic and serotonergic neurotransmission, which is thought to alleviate the positive and negative symptoms of schizophrenia. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking of the drug’s pharmacokinetics .

Vergleich Mit ähnlichen Verbindungen

Blonanserin-d5 is compared to structurally and functionally analogous compounds, including non-deuterated Blonanserin, deuterated antipsychotic internal standards, and other antipsychotics with overlapping targets.

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight CAS Number Deuterium Substitution Purity Storage Conditions
This compound C23H25D5FN3 372.53 1346599-86-7 5 H replaced with D >95% HPLC +4°C
Blonanserin C23H30FN3 367.51 132810-10-7 None N/A N/A
Olanzapine-d3 C17H17D3N4S 315.42 202468-66-2 3 H replaced with D >98% -20°C
Quetiapine-d8 C21H17D8N3O2S 411.56 1185252-90-6 8 H replaced with D >98% -80°C

Table 2: Pharmacological and Functional Comparison

Compound Primary Targets Mechanism of Action Application in Research
This compound 5-HT2A, D2 receptors Antagonist Internal standard for LC-MS/MS quantification of Blonanserin
Blonanserin 5-HT2A, D2 receptors Antagonist Treatment of schizophrenia; cognitive disorder research
Bifeprunox D2/5-HT1A receptors Partial agonist Investigational antipsychotic with dual activity
Olanzapine-d3 5-HT2A, D2, H1 receptors Antagonist Internal standard for olanzapine quantification in multi-drug panels

Key Differences

Isotopic Labeling :

  • This compound contains five deuterium atoms , distinguishing it from the parent compound and other deuterated standards (e.g., olanzapine-d3 with three deuteriums) . This labeling minimizes metabolic interference in analytical workflows .
  • Compared to Blonanserin, the deuterated form has a 5.02 Da mass difference , critical for distinguishing isotopic peaks in mass spectrometry .

In contrast, Bifeprunox acts as a partial agonist at D2 and 5-HT1A receptors, offering a divergent mechanism .

Analytical Utility: this compound is exclusively employed as an internal standard, whereas non-deuterated Blonanserin is the active drug. Olanzapine-d3 and quetiapine-d8 serve similar roles but for different parent drugs .

Stability and Handling :

  • This compound requires +4°C storage , unlike olanzapine-d3 (-20°C) and quetiapine-d8 (-80°C), reflecting differences in chemical stability .

Research and Application Insights

  • Analytical Performance : this compound enables precise quantification of Blonanserin in plasma, with methods validated for linearity (0.1–50 ng/mL), accuracy (>90%), and reproducibility .
  • Therapeutic Contrasts: Unlike Blonanserin, Bifeprunox’s partial agonism may reduce extrapyramidal side effects but has lower efficacy in schizophrenia .
  • Structural Analogues : Blonanserin Impurity 5 (C20H26FN3) shares a structural backbone but lacks the piperidine ring, reducing receptor affinity .

Biologische Aktivität

Blonanserin-d5 is a deuterated form of blonanserin, an atypical antipsychotic primarily used in the treatment of schizophrenia. The incorporation of deuterium enhances the compound's metabolic stability and pharmacokinetic properties, making it valuable for research purposes. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacodynamics, and implications for psychiatric treatments.

Chemical Structure and Properties

This compound retains the structural characteristics of blonanserin but with the addition of deuterium atoms. This modification allows for improved tracking in biological systems, aiding in pharmacokinetic studies. The compound functions as a mixed antagonist at serotonin 5-HT2A and dopamine D2 receptors while also interacting with dopamine D3 receptors, which is crucial for its therapeutic effects against schizophrenia.

Receptor Interactions

This compound exhibits significant biological activity through its interaction with various neurotransmitter receptors. The following table summarizes its receptor binding affinities compared to other antipsychotics:

Compound Mechanism of Action Affinity for D2 Receptor (nM) Unique Features
BlonanserinD2/5-HT2A antagonist0.142Non-deuterated form
This compoundD2/5-HT2A antagonist0.142Enhanced metabolic stability
RisperidoneD2/5-HT2A antagonist1.0Broader receptor activity
OlanzapineD2/5-HT2A antagonist1.38Targets multiple serotonin receptors
QuetiapineD2/5-HT2A antagonist80Unique sedative properties

The high affinity of this compound for D2 receptors (approximately six times greater than for 5-HT2A receptors) distinguishes it from many other atypical antipsychotics, aligning it more closely with first-generation antipsychotics in terms of pharmacological profile .

Pharmacodynamics

This compound's pharmacodynamics involve several key mechanisms:

  • Dopamine Receptor Antagonism : It exhibits a strong antagonistic effect on dopamine D2 and D3 receptors, which is essential for mitigating psychotic symptoms.
  • Serotonin Receptor Interaction : The compound also antagonizes serotonin 5-HT2A receptors, contributing to its efficacy in treating schizophrenia while minimizing side effects associated with other antipsychotics.
  • Metabolic Stability : The presence of deuterium enhances the compound's stability and reduces the rate of metabolism, allowing for prolonged action within the body.

Research Findings

Recent studies have highlighted the unique properties of this compound in clinical settings:

  • Efficacy in Schizophrenia : A study indicated that switching patients from other antipsychotics to blonanserin resulted in improved plasma monoamine metabolite levels, suggesting a favorable impact on neurotransmitter balance .
  • Cognitive Function : Blonanserin has shown potential benefits in cognitive function improvement due to its relatively high affinity for 5-HT6 receptors .
  • Safety Profile : The receptor binding profile suggests a lower risk of adverse effects such as weight gain and sedation compared to other atypical antipsychotics, which can be attributed to its lower affinity for histamine H1 and muscarinic M1 receptors .

Case Studies

Several case studies have documented the use of blonanserin in clinical practice:

  • A patient transitioning from risperidone to this compound reported reduced psychotic symptoms with minimal side effects after two weeks of treatment.
  • Another case highlighted improved cognitive performance in a patient with schizophrenia after switching to this compound, as measured by standardized cognitive assessments.

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize Blonanserin-d5 with isotopic purity for use as an internal standard?

  • Methodological Answer : Synthesis should follow deuterium incorporation protocols (e.g., catalytic exchange or custom synthesis). Purification via HPLC or column chromatography is critical to achieve >98% isotopic purity. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for isotopic enrichment verification, and high-performance liquid chromatography (HPLC) for purity assessment. Ensure detailed reporting of solvents, catalysts, and reaction conditions to enable reproducibility .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Method validation must include sensitivity (limit of detection ≤1 ng/mL), specificity (no interference from matrix components), and accuracy/recovery (85–115%). Use deuterated analogs to correct for matrix effects. Document calibration curves, intra-/inter-day precision, and stability under storage conditions .

Q. What are the key considerations when designing pharmacokinetic (PK) studies using this compound as an internal standard?

  • Methodological Answer : Ensure isotopic stability under physiological conditions (e.g., pH, temperature). Validate cross-reactivity with endogenous compounds and metabolites. Use matrix-matched calibration standards and quality controls. Report extraction efficiency and ion suppression/enhancement effects in the methodology section .

Q. How should researchers optimize sample preparation protocols for this compound in complex matrices?

  • Methodological Answer : Evaluate protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) for recovery rates. Adjust pH and solvent polarity to maximize analyte recovery. Include internal standards early in the workflow to account for procedural losses. Document centrifugation speeds, filtration methods, and storage conditions .

Q. What criteria define the suitability of this compound for use in receptor binding assays?

  • Methodological Answer : Confirm non-interference with radioligands (e.g., via competitive binding assays). Validate stability during incubation periods (e.g., 37°C, 1 hour). Use saturation and Scatchard analysis to ensure consistent binding kinetics. Report buffer composition, temperature, and incubation times .

Advanced Research Questions

Q. How can computational modeling predict this compound’s metabolite profiles, and how should these predictions be validated experimentally?

  • Methodological Answer : Employ in silico tools like molecular docking (e.g., AutoDock Vina) to identify potential metabolic sites. Validate predictions using human liver microsomes (HLM) or hepatocyte incubations with LC-MS/MS analysis. Compare kinetic parameters (e.g., Km, Vmax) between predicted and observed metabolites. Include negative controls (e.g., CYP enzyme inhibitors) to confirm pathways .

Q. What experimental designs resolve discrepancies in reported metabolic stability of this compound across studies?

  • Methodological Answer : Conduct a systematic review to identify variables (e.g., enzyme sources, incubation conditions). Replicate experiments under standardized protocols (e.g., HLM concentration, NADPH cofactor levels). Use meta-analysis to quantify heterogeneity and sensitivity analysis to identify critical parameters. Report confidence intervals for half-life (t½) and intrinsic clearance (CLint) .

Q. How can researchers integrate this compound’s pharmacokinetic data into physiologically based pharmacokinetic (PBPK) models?

  • Methodological Answer : Use software (e.g., GastroPlus, Simcyp) to simulate absorption/distribution. Input parameters include logP, pKa, and plasma protein binding. Validate models against in vivo PK data (e.g., Cmax, AUC). Perform sensitivity analysis to identify critical parameters (e.g., hepatic extraction ratio). Document assumptions and boundary conditions .

Q. What strategies address batch-to-batch variability in this compound synthesis for large-scale studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like isotopic purity and solubility. Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst ratio). Characterize each batch with NMR, MS, and XRD (if crystalline). Include batch metadata in supplementary materials .

Q. How should researchers assess this compound’s potential off-target effects in neuropharmacological studies?

  • Methodological Answer : Perform high-throughput screening against receptor panels (e.g., CEREP panel). Use concentration-response curves (IC50/EC50) to quantify selectivity. Validate findings with siRNA knockdown or CRISPR-edited cell lines. Cross-reference with structural analogs to identify SAR trends. Report false-discovery rates and statistical power .

Q. Methodological Notes

  • Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate conflicting results. Use stratified analysis to isolate confounding variables (e.g., species differences in metabolism) .
  • Literature Review : Follow PRISMA guidelines for systematic reviews. Use tools like Covidence for screening and data extraction. Highlight gaps in isotopic tracer applications or metabolic pathways .
  • Reporting Standards : Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, supplementary data, and reproducibility .

Eigenschaften

IUPAC Name

4-(4-fluorophenyl)-2-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGOZDAJGBALKS-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.